N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with an isoxazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. Its molecular formula is C₁₆H₁₂N₄O₄, with a molecular weight of 324.29 g/mol. The compound’s structure combines electron-rich aromatic systems (benzo[b][1,4]dioxine) and nitrogen-containing heterocycles (oxadiazole, isoxazole), which are often associated with bioactive properties such as anti-inflammatory, antimicrobial, or kinase inhibitory activity .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-12(11-7-20-8-3-1-2-4-9(8)21-11)16-14-18-17-13(22-14)10-5-6-15-23-10/h1-6,11H,7H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGHBTRBTBYLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Mode of Action
The mode of action of these drugs typically involves interaction with specific biological targets, leading to changes in cellular processes.
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by its unique structural components, including isoxazole and oxadiazole moieties. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Isoxazole and Oxadiazole Rings : The synthesis often begins with the cyclization of appropriate precursors to form the isoxazole and oxadiazole structures. Common reagents include sodium bicarbonate for mild basic conditions during cyclization reactions.
- Coupling with Benzodioxine : The next step involves coupling the oxadiazole with a benzodioxine derivative. This can be achieved through various coupling reactions that may utilize coupling agents or catalysts to enhance yield.
- Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .
Antimicrobial Activity
Research has shown that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. For instance:
- Antimicrobial Evaluation : Several synthesized derivatives have demonstrated significant activity against various bacterial strains. Compounds similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl) have shown excellent antimicrobial activity in various studies .
Anticancer Activity
The biological activity of this compound extends into anticancer applications:
- Cytotoxicity Studies : In vitro studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. The effects vary significantly depending on the cancer cell line used, suggesting a selective mechanism of action .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular pathways related to inflammation and cancer progression. For example, it can inhibit enzymes that are crucial for tumor growth and survival .
- Modulation of Cytokine Release : Studies indicate that this compound can affect the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cancer cells . This modulation could contribute to its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of isoxazole-substituted oxadiazoles found that certain derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with the isoxazole moiety showed higher efficacy compared to their non-isoxazole counterparts .
Case Study 2: Anticancer Potential
In a comparative study involving various heterocyclic compounds, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl) derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values indicated effective inhibition at low concentrations .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Excellent | Moderate | 15 |
| Compound B | Good | High | 10 |
| N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl) | Very Good | Significant | 12 |
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in tumor growth |
| Cytokine Modulation | Reduces IL-6 and TNF-alpha release |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multistep organic reactions. The structural confirmation is achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presence of the isoxazole and oxadiazole moieties enhances the compound's pharmacological profile.
Antimicrobial Properties
Research has demonstrated that derivatives containing isoxazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, compounds derived from these structures have been tested against various bacterial and fungal strains, showing promising results comparable to established antibiotics .
Antioxidant Activity
A series of 1,3,4-oxadiazole derivatives have been evaluated for their antioxidant properties. These compounds have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anticancer Potential
Studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction in cancer cells and inhibition of tumor growth in vivo models .
Anti-Diabetic Effects
Some derivatives have also been assessed for their anti-diabetic properties. In vitro studies using diabetic models have shown that these compounds can significantly lower glucose levels, suggesting a potential role in diabetes management .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of isoxazole-substituted oxadiazoles, certain compounds demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antimicrobial agents from this class of compounds .
Case Study 2: Anticancer Activity
A novel derivative was screened against multiple cancer cell lines (NCI-60) and exhibited substantial cytotoxicity across various types including lung and breast cancers. The study utilized both in vitro assays and in vivo models to confirm the anticancer efficacy .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and oxadiazole moieties undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 h | 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid + 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine | 78% |
| Basic hydrolysis | NaOH (2M), 80°C, 8 h | Same as above, with partial degradation of isoxazole | 62% |
Mechanistic studies suggest that the oxadiazole ring opens via nucleophilic attack at the C2 position, followed by decarboxylation in acidic media . The isoxazole ring remains stable under mild conditions but degrades in prolonged basic hydrolysis.
Nucleophilic Substitution
The oxadiazole ring participates in nucleophilic substitutions, particularly at the C5 position:
Key Reactions
-
Amination : Reaction with alkylamines (e.g., morpholine) in DMF at 100°C produces N-alkylated oxadiazole derivatives (yield: 65–72%) .
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Thiolation : Treatment with thiophenol/K2CO3 yields 5-(phenylthio)-substituted analogs (yield: 58%).
Mechanism : The electron-deficient oxadiazole facilitates SNAr reactions, with leaving groups (e.g., chloride) displaced by nucleophiles .
Cycloaddition Reactions
The isoxazole moiety undergoes 1,3-dipolar cycloadditions:
These reactions enable structural diversification for SAR studies in drug discovery .
Oxidation
-
Isoxazole ring : Selective oxidation with mCPBA converts the isoxazole to a pyridine N-oxide (yield: 84%).
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Dioxane ring : Resists oxidation under standard conditions (KMnO4, H2O2) due to steric protection.
Reduction
-
Catalytic hydrogenation (H2/Pd-C) reduces the isoxazole to a β-aminoketone, altering bioactivity profiles.
Coupling Reactions
The carboxamide group participates in cross-coupling:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and ring fragmentation occur:
| Temperature | Major Degradation Products |
|---|---|
| 250°C | CO2, isoxazole fragments, benzoquinone derivatives |
| 300°C | Char (40% residue) |
Biological Activity Correlation
Reaction-derived analogs show modified bioactivity:
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Bis-1,3,4-oxadiazole Derivatives
A 2015 study synthesized bis-1,3,4-oxadiazole derivatives (e.g., 1,n-bis[5-(3-methoxy-4-hydroxy-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]alkanes) using oxidative cyclization with chloramine-T . Key differences include:
- Bioactivity : Bis-oxadiazoles showed moderate anti-inflammatory activity (IC₅₀: 12–25 μM in COX-2 assays), while the target compound’s isoxazole group may improve selectivity for kinase targets (e.g., JAK3 or EGFR) due to its smaller size and hydrogen-bonding capacity .
Comparison with Pyrazole-Oxadiazole Hybrids
A structurally related compound, N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1013785-74-4), shares the benzo[b][1,4]dioxine-oxadiazole backbone but substitutes isoxazole with a pyrazole-carboxamide group .
- Molecular Weight : The pyrazole analog has a higher molecular weight (341.32 g/mol ) due to the additional methyl groups.
- Bioavailability : Pyrazole derivatives often exhibit improved solubility (logP ~2.5) compared to isoxazole-containing compounds (logP ~3.1), which may influence pharmacokinetics .
Comparison with Thiazole-Oxazolidinone Complexes
Compounds like (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate (PF 43(1), 2017) feature thiazole and oxazolidinone moieties .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the optimal synthetic routes for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can purity be ensured?
- Methodological Answer : The compound’s synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, 1,3,4-oxadiazole formation can be achieved via cyclization of acylhydrazides using POCl₃ or other dehydrating agents . Post-synthesis, purity is validated via HPLC (≥95% purity) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Recrystallization in ethanol or acetonitrile is recommended to remove unreacted intermediates .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies are conducted by exposing the compound to pH gradients (1–13) and temperatures (25–60°C) over 14 days. Degradation products are monitored via LC-MS, and kinetic stability is modeled using Arrhenius equations. Solid-state stability is assessed via differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What spectroscopic techniques are critical for confirming the hybrid isoxazole-oxadiazole scaffold?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, oxadiazole C-N-C at ~1250 cm⁻¹). Nuclear Overhauser effect spectroscopy (NOESY) resolves spatial proximity between the isoxazole and dihydrobenzodioxine moieties. X-ray crystallography provides definitive bond-length validation for the heterocyclic core .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with kinase targets like GSK-3β?
- Methodological Answer : Using software like AutoDock Vina, the compound’s 3D structure (optimized via DFT calculations) is docked into the ATP-binding pocket of GSK-3β (PDB: 1Q3W). Binding affinity (ΔG) and hydrogen-bonding interactions (e.g., with Lys85 or Asp200) are prioritized. MD simulations (50 ns) validate stability, with RMSD <2 Å indicating robust binding .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell lines?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., cancer vs. normal cells) require rigorous normalization to cell viability assays (MTT/XTT) and controls for metabolic interference from the dihydrobenzodioxine moiety. Transcriptomic profiling (RNA-seq) identifies off-target pathways, while CRISPR screens can isolate resistance mechanisms .
Q. How does the compound’s logP affect its permeability in blood-brain barrier (BBB) models?
- Methodological Answer : Experimental logP is determined via shake-flask method (octanol/water). BBB permeability is modeled using PAMPA-BBB assays or MDCK cell monolayers. A logP >2.5 suggests favorable passive diffusion, but efflux by P-glycoprotein (measured via calcein-AM inhibition) may reduce CNS bioavailability .
Q. What in vitro enzymatic assays validate its potential as a dual COX-2/5-LOX inhibitor?
- Methodological Answer : COX-2 inhibition is assayed via prostaglandin E₂ (PGE₂) ELISA in LPS-stimulated macrophages, while 5-LOX activity is measured using arachidonic acid conversion to leukotriene B₄ (LTB₄). IC₅₀ values are compared to celecoxib (COX-2) and zileuton (5-LOX). Selectivity is confirmed via COX-1 (platelet) assays to exclude non-target effects .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to minimize off-target effects in vivo?
- Methodological Answer : A staggered dosing regimen (e.g., 10–100 mg/kg) in rodent models is paired with toxicokinetic profiling (Cmax, AUC₀–24h). Histopathological analysis of liver/kidney tissues and serum ALT/AST levels monitor hepatotoxicity. Metabolomic LC-MS identifies reactive intermediates, guiding structural refinements to reduce toxicity .
Q. What computational tools predict metabolic hotspots susceptible to cytochrome P450 oxidation?
- Methodological Answer : Software like StarDrop or Schrödinger’s ADMET Predictor identifies labile sites (e.g., benzodioxine methylene or oxadiazole nitrogen). In vitro microsomal stability assays (human liver microsomes + NADPH) quantify metabolite formation, with UPLC-QTOF-MS mapping hydroxylation or N-dealkylation pathways .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
Single-crystal X-ray diffraction at 100K resolves tautomerism (e.g., oxadiazole vs. thiadiazole forms). Hirshfeld surface analysis quantifies intermolecular interactions, while variable-temperature NMR (VT-NMR) tracks tautomeric equilibria in solution. DFT calculations (B3LYP/6-311+G**) compare relative energies of tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
